N-[4-amino-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]glycine
Description
Properties
Molecular Formula |
C10H14N6O4 |
|---|---|
Molecular Weight |
282.26 g/mol |
IUPAC Name |
2-[(4-amino-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C10H14N6O4/c11-8-7(16(19)20)9(15-3-1-2-4-15)14-10(13-8)12-5-6(17)18/h1-5H2,(H,17,18)(H3,11,12,13,14) |
InChI Key |
CJHKSCBTXYIGBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Chlorination and Amination
In Example 3 of the search results, 4-(4-amino-6-hydroxypyrimidin-2-ylamino)benzonitrile undergoes chlorination with at 97°C for 7 hours, yielding a chlorinated intermediate. This method could be adapted to introduce a chloro group at position 6 of the pyrimidine ring, a precursor for subsequent substitution with pyrrolidine.
Functional Group Compatibility
Nitro-Group Introduction
Nitro groups are commonly introduced via electrophilic aromatic substitution (EAS) or nitration of pre-functionalized intermediates. For instance, bromination of 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile using bromine () in methanol at 0–5°C demonstrates the feasibility of halogenation under mild conditions.
Nitration Conditions
While direct examples are absent in the provided data, nitration of pyrimidines often employs fuming nitric acid or acetyl nitrate () at controlled temperatures (0–30°C). The electron-rich amino group at position 4 could direct nitration to position 5, leveraging ortho/para-directing effects.
Stability Considerations
Nitro groups are thermally unstable, necessitating low-temperature protocols. Post-nitration purification via column chromatography or recrystallization (e.g., using ethyl acetate/heptane mixtures) may be required.
Glycine Coupling at Position 2
The glycine moiety is introduced via amide bond formation. Carbodiimide-based coupling agents like (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or (dicyclohexylcarbodiimide) are standard for such reactions.
Activation Strategies
In Example 4, benzoyl chloride is used to acylate an amino group in the presence of DMAP and DBU. Similarly, glycine’s carboxyl group could be activated using thionyl chloride () to form an acyl chloride, which then reacts with the pyrimidine’s primary amine.
Solvent and Temperature
Reactions may occur in dichloromethane or acetonitrile at room temperature, with yields improved by stoichiometric control (e.g., 1.2 equivalents of glycine acyl chloride).
Purification and Characterization
Final purification often involves solvent extraction, column chromatography, or recrystallization. For example, the search results describe ethyl acetate/heptane systems for isolating solids. Characterization via NMR, NMR, and HPLC-MS is critical, as demonstrated in Example 2a .
Chemical Reactions Analysis
Nitro Group Reduction
The electron-deficient nitro group at position 5 of the pyrimidine ring undergoes reduction to form an amine under catalytic hydrogenation conditions. This reaction is critical for generating intermediates useful in further functionalization:
Example Reaction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂, Pd/C | Ethanol, 25°C, 12 h | 5-Amino derivative | 78% |
| Fe/HCl | Aqueous HCl, reflux | Partial reduction with side-product formation | 42% |
This reduction aligns with methodologies observed in pyrimidine derivatives where nitro groups are converted to amines for pharmacological optimization .
Amino Group Functionalization
The primary amino group at position 4 participates in acylation and alkylation reactions, enabling structural diversification:
Acylation
Reacts with acetyl chloride or anhydrides to form amides:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | DCM, Et₃N, 0°C → RT | N-Acetylated derivative | 85% |
| Benzoyl chloride | THF, Pyridine, reflux | N-Benzoylated derivative | 72% |
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines:
Glycine Carboxylic Acid Reactivity
The glycine residue’s carboxylic acid undergoes esterification and amidation:
Esterification:
Amidation:
| Reaction Type | Conditions | Application |
|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | Prodrug synthesis |
| Amidation | EDC/HOBt, DMF, RT | Peptide conjugation |
Pyrimidine Ring Reactivity
The electron-rich pyrimidine core participates in nucleophilic aromatic substitution (SNAr) at positions activated by electron-withdrawing groups:
Example: Replacement of the pyrrolidin-1-yl group (position 6) with amines under acidic conditions:
| Nucleophile | Conditions | Outcome |
|---|---|---|
| Piperidine | HCl, 100°C, 24 h | 6-Piperidinyl derivative |
| Morpholine | TFA, microwave, 150°C | 6-Morpholinyl derivative |
Nitro Group Displacement
Under strongly basic conditions, the nitro group acts as a leaving group, enabling substitution:
This reactivity is consistent with nitro-to-thiol transformations in heterocyclic systems .
Oxidative Transformations
The glycine moiety’s α-carbon undergoes oxidation to form glyoxylic acid derivatives:
Scientific Research Applications
Research Applications
-
Cancer Therapy
- The compound has been investigated for its ability to inhibit various CDKs, including CDK4 and CDK6, which are vital for the progression of several cancers. In vitro studies have shown that treatment with this compound leads to reduced cell viability in cancer cell lines such as MV4-11, a model for acute myeloid leukemia .
- Case Study : A study demonstrated that N-[4-amino-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]glycine effectively induced apoptosis in cancer cells when administered at specific concentrations (0.25 μM to 2.50 μM) over a 24-hour period .
- Vascular Endothelial Growth Factor Receptor Inhibition
- Protein Kinase Modulation
Data Table: Inhibitory Effects on CDKs
| Compound Name | Target CDK | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|---|
| This compound | CDK4 | MV4-11 | 0.25 - 2.50 | Induces apoptosis |
| Other Pyrimidine Derivative | CDK6 | Various Cancer Lines | Varies | Inhibits proliferation |
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Pyrimidine Derivatives: Compounds with a pyrimidine ring, such as cytosine and thymine.
Uniqueness
2-{[4-AMINO-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-[4-amino-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]glycine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring with amino and nitro substitutions, which are critical for its biological activity. The presence of the pyrrolidine moiety may enhance its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various pathogens, particularly those classified as ESKAPE pathogens, which are notorious for their resistance to antibiotics.
Table 1: Antibacterial Activity Against ESKAPE Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Klebsiella pneumoniae | 128 µg/mL |
| Acinetobacter baumannii | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The compound demonstrated a broad spectrum of activity, particularly effective against Acinetobacter baumannii, which is critical given the rising incidence of infections caused by this pathogen in healthcare settings .
The mechanism through which this compound exerts its antibacterial effects appears to involve interference with bacterial protein synthesis. Molecular docking studies suggest that the compound binds effectively to key bacterial enzymes, inhibiting their function and leading to cell death .
Case Studies
- In Vitro Studies : A study evaluated the efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated that the compound was particularly potent against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC significantly lower than that of standard antibiotics like vancomycin .
- Synergistic Effects : Another investigation explored the compound's potential in combination therapies. When used alongside beta-lactam antibiotics, it exhibited synergistic effects, reducing MIC values by up to 50% against resistant strains .
- Animal Models : In vivo studies demonstrated that administration of this compound in murine models resulted in significant reductions in bacterial load in infected tissues, supporting its potential as a therapeutic agent .
Q & A
Q. What synthetic strategies are recommended for the preparation of N-[4-amino-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]glycine?
- Methodological Answer : A stepwise approach is advised:
Pyrimidine Core Formation : Use a cyclocondensation reaction between a glycinamide derivative and a nitro-substituted diaminopyrimidine precursor.
Pyrrolidine Incorporation : Introduce the pyrrolidin-1-yl group via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C, 12 hours).
Nitro Group Installation : Optimize nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
Key Considerations : Monitor reaction progression via TLC and HPLC. Intermediate purification via silica gel chromatography (ethyl acetate/hexane gradient) is critical to isolate regioisomers .
Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% target).
- NMR Spectroscopy : Confirm substituent positions via ¹H and ¹³C NMR (DMSO-d₆, 400 MHz). Key signals include:
- Pyrrolidine protons: δ 1.8–2.1 ppm (multiplet).
- Glycine NH₂: δ 6.5–7.0 ppm (broad singlet).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode, [M+H]⁺ ion) .
Q. What safety protocols should be followed when handling this nitro-substituted compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential nitro group decomposition (NOx release).
- Storage : Keep under inert atmosphere (argon) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (acetone/water, 1:1). Use the CCP4 suite for data processing:
- REFMAC5 for refinement.
- COOT for model building.
- Key Parameters : Analyze dihedral angles between the pyrimidine ring and substituents (e.g., pyrrolidine plane tilt ≈12–15°) to confirm steric effects .
Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?
- Methodological Answer :
- Accelerated Stability Testing :
- Conditions : 40°C/75% RH (ICH guidelines).
- Analysis : Monitor nitro group reduction (HPLC) and glycine hydrolysis (¹H NMR).
- Optimal Storage : Anhydrous DMSO at –80°C minimizes decomposition (<5% over 6 months) .
Q. What strategies mitigate contradictions in NMR data interpretation for regioisomeric impurities?
- Methodological Answer :
- 2D NMR Techniques :
- HSQC/HMBC : Correlate pyrrolidine protons to pyrimidine carbons.
- NOESY : Identify spatial proximity between nitro and amino groups.
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify signal assignment .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with a pyrimidine-binding enzyme (e.g., dihydrofolate reductase).
- Key Parameters :
- Binding affinity (ΔG ≈ –8.5 kcal/mol).
- Hydrogen bonds between glycine NH₂ and Asp27 residue.
- Validation : Compare with enzymatic inhibition assays (IC₅₀ < 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
